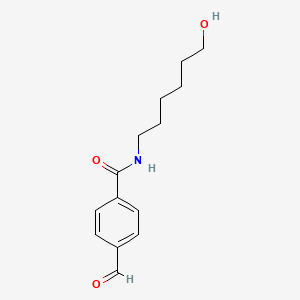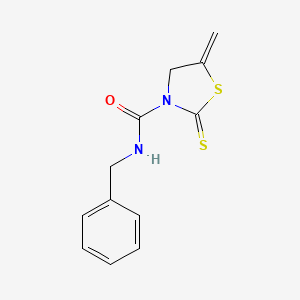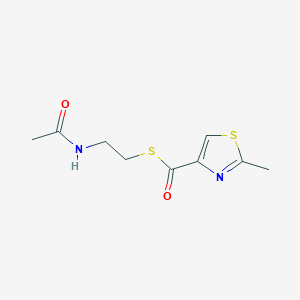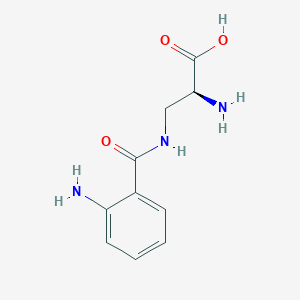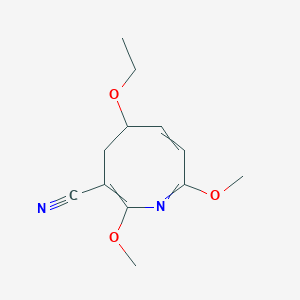![molecular formula C15H14N2O3S B14243866 Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- CAS No. 412015-25-9](/img/structure/B14243866.png)
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with additional functional groups, including a nitro group and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methyl-2-nitroaniline. This intermediate is then subjected to a thiolation reaction to introduce the thioether group. The final step involves the formation of the benzamide structure through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
科学的研究の応用
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of thioether-containing compounds with biological systems.
作用機序
The mechanism of action of Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioether linkage can interact with thiol-containing biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
N-(2-methyl-4-nitrophenyl)benzamide: Shares a similar core structure but lacks the thioether linkage.
N-(3-Amino-4-methylphenyl)benzamide: Contains an amino group instead of a nitro group.
Uniqueness
Benzamide, N-methyl-2-[(4-methyl-2-nitrophenyl)thio]- is unique due to the presence of both a nitro group and a thioether linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
412015-25-9 |
|---|---|
分子式 |
C15H14N2O3S |
分子量 |
302.4 g/mol |
IUPAC名 |
N-methyl-2-(4-methyl-2-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-8-14(12(9-10)17(19)20)21-13-6-4-3-5-11(13)15(18)16-2/h3-9H,1-2H3,(H,16,18) |
InChIキー |
NXQVAVZAULOMGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)NC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


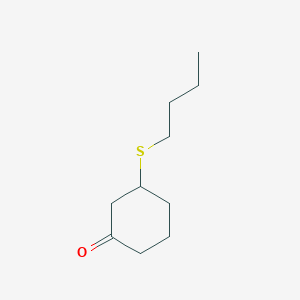

![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
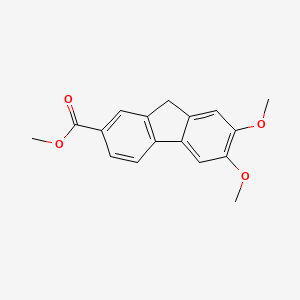
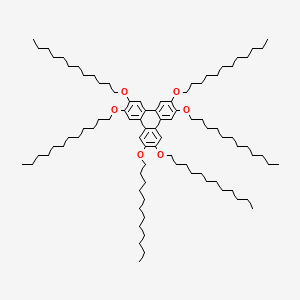
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
